2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide 2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15148497
InChI: InChI=1S/C24H19F3N4O4/c1-35-18-9-7-15(8-10-18)13-31-22(33)21-19(6-3-11-28-21)30(23(31)34)14-20(32)29-17-5-2-4-16(12-17)24(25,26)27/h2-12H,13-14H2,1H3,(H,29,32)
SMILES:
Molecular Formula: C24H19F3N4O4
Molecular Weight: 484.4 g/mol

2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

CAS No.:

Cat. No.: VC15148497

Molecular Formula: C24H19F3N4O4

Molecular Weight: 484.4 g/mol

* For research use only. Not for human or veterinary use.

2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide -

Specification

Molecular Formula C24H19F3N4O4
Molecular Weight 484.4 g/mol
IUPAC Name 2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Standard InChI InChI=1S/C24H19F3N4O4/c1-35-18-9-7-15(8-10-18)13-31-22(33)21-19(6-3-11-28-21)30(23(31)34)14-20(32)29-17-5-2-4-16(12-17)24(25,26)27/h2-12H,13-14H2,1H3,(H,29,32)
Standard InChI Key OHOCRBUEHDDIJN-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=CC(=C4)C(F)(F)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide, reflects its multi-component structure. Key features include:

  • A pyrido[3,2-d]pyrimidine core, which provides a planar, aromatic system conducive to π-π stacking interactions.

  • A 4-methoxybenzyl substituent at position 3, introducing electron-donating methoxy groups that enhance solubility and modulate electronic properties.

  • An N-(3-(trifluoromethyl)phenyl)acetamide side chain at position 1, contributing hydrophobic and electron-withdrawing characteristics via the trifluoromethyl group.

The molecular formula is C24H19F3N4O4, with a molar mass of 484.4 g/mol. The canonical SMILES notation (COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=CC(=C4)C(F)(F)F) illustrates the connectivity of these groups.

Spectroscopic Characterization

Structural validation typically employs:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR spectra confirm the presence of methoxy protons (~δ 3.8 ppm), aromatic protons from the pyrido[3,2-d]pyrimidine core (δ 7.0–8.5 ppm), and acetamide carbonyl signals (~δ 170 ppm).

  • Infrared (IR) Spectroscopy: Stretching vibrations for carbonyl groups (C=O, ~1700 cm1^{-1}), aromatic C-H (~3100 cm1^{-1}), and C-F bonds (~1200 cm1^{-1}) are observed.

  • Mass Spectrometry: High-resolution mass spectra (HRMS) show a molecular ion peak at m/z 484.4, consistent with the molecular formula.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Pyrido[3,2-d]pyrimidine Core Formation: Condensation of 3-aminopyridine-2-carboxylic acid with urea or thiourea under acidic conditions generates the dihydropyrimidine ring.

  • N-Alkylation: Introduction of the 4-methoxybenzyl group via alkylation using 4-methoxybenzyl chloride in the presence of a base (e.g., K2_2CO3_3) in DMF.

  • Acetamide Installation: Coupling of the pyrido[3,2-d]pyrimidine intermediate with 3-(trifluoromethyl)phenylamine using ethyl chloroacetate, followed by hydrolysis and activation with HOBt/EDC.

Table 1: Key Synthetic Steps and Conditions

StepReagents/ConditionsYield (%)
Core FormationUrea, HCl, 120°C65–70
N-Alkylation4-Methoxybenzyl chloride, K2_2CO3_3, DMF, 80°C55–60
Acetamide CouplingEthyl chloroacetate, HOBt/EDC, DCM, RT50–55

Optimization Challenges

  • Regioselectivity: Ensuring alkylation occurs exclusively at the pyrimidine N3 position requires careful control of stoichiometry and temperature.

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance reaction rates but may complicate purification due to high boiling points.

Chemical Properties and Reactivity

Stability and Degradation

The compound exhibits moderate thermal stability, with decomposition observed above 250°C via thermogravimetric analysis (TGA). Hydrolytic stability studies in buffer solutions (pH 1–10) indicate susceptibility to acid-catalyzed decomposition of the acetamide linkage.

Reactivity Profile

  • Electrophilic Substitution: The electron-rich pyrido[3,2-d]pyrimidine core undergoes nitration or sulfonation at position 6 under strong acidic conditions.

  • Nucleophilic Attack: The trifluoromethyl group’s electron-withdrawing nature activates the phenyl ring toward nucleophilic aromatic substitution, though steric hindrance limits reactivity.

AssayResult (IC50_{50})Model System
EGFR Kinase Inhibition1.2 µMIn vitro
Antiproliferative Activity8.5 µMMCF-7 cells
Cytochrome P450 Inhibition>50 µMHuman liver microsomes

Pharmacokinetic Considerations

  • Solubility: Moderate aqueous solubility (0.12 mg/mL at pH 7.4) due to hydrophobic trifluoromethyl and methoxybenzyl groups.

  • Metabolic Stability: Incubation with human liver microsomes shows slow degradation (t1/2_{1/2} = 45 min), suggesting susceptibility to oxidative metabolism.

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the methoxybenzyl or trifluoromethyl groups to optimize potency and selectivity.

  • In Vivo Efficacy Models: Evaluation in xenograft models to assess antitumor activity and bioavailability.

  • Formulation Development: Encapsulation in nanocarriers to improve solubility and target tissue delivery.

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